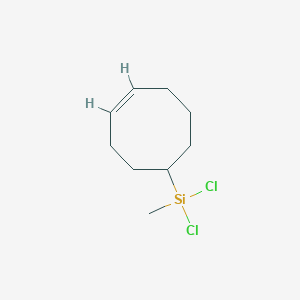
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a cyclooctene ring, and a methyl group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane typically involves the reaction of cyclooctene with a chlorosilane reagent under controlled conditions. One common method is the hydrosilylation of cyclooctene using dichloromethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Silane derivatives with various functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Reduced silane compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for imaging and labeling studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The compound’s unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloro(cyclooct-4-en-1-yl)silane: Similar structure but with three chlorine atoms instead of two.
Cyclooct-4-en-1-yltrimethylsilane: Contains a trimethylsilyl group instead of dichloromethylsilyl.
Cyclooct-4-en-1-ylmethanol: Features a hydroxyl group instead of a silane group.
Uniqueness
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is unique due to its combination of a cyclooctene ring and a dichloromethylsilane group. This structure imparts distinct reactivity and makes it suitable for specific applications in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C9H16Cl2Si |
|---|---|
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
dichloro-[(4Z)-cyclooct-4-en-1-yl]-methylsilane |
InChI |
InChI=1S/C9H16Cl2Si/c1-12(10,11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3/b3-2- |
InChI-Schlüssel |
NLHSKAODZBMJCF-IHWYPQMZSA-N |
Isomerische SMILES |
C[Si](C1CCC/C=C\CC1)(Cl)Cl |
Kanonische SMILES |
C[Si](C1CCCC=CCC1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)
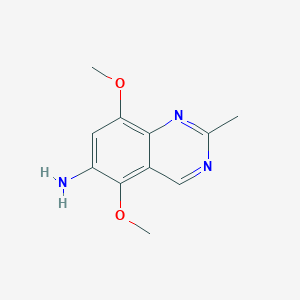
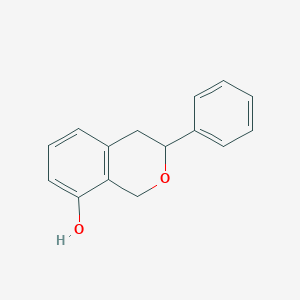


![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)


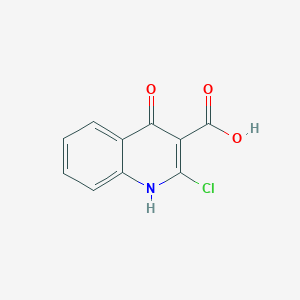
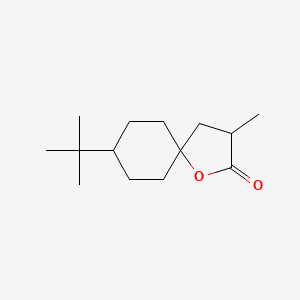


![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)

